molecular formula C8H10FNO2S B2991225 N-(3-fluoro-4-methylphenyl)methanesulfonamide CAS No. 902710-25-2

N-(3-fluoro-4-methylphenyl)methanesulfonamide

Cat. No.: B2991225
CAS No.: 902710-25-2
M. Wt: 203.23
InChI Key: HBYKKLHGXQITRT-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10FNO2S. It is a derivative of methanesulfonamide, where the hydrogen atom on the nitrogen is replaced by a 3-fluoro-4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-fluoro-4-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various N-alkylated derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic ring can participate in π-π interactions, stabilizing the compound within the binding site. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methylphenyl)acetamide
  • N-(3-fluoro-4-methylphenyl)benzenesulfonamide
  • N-(3-fluoro-4-methylphenyl)urea

Uniqueness

N-(3-fluoro-4-methylphenyl)methanesulfonamide is unique due to the presence of both the fluoro and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The methanesulfonamide group also imparts specific properties, such as increased solubility and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYKKLHGXQITRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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